1-(4-ETHOXYBENZOYL)-3-METHANESULFONYLPYRROLIDINE
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Overview
Description
1-(4-ETHOXYBENZOYL)-3-METHANESULFONYLPYRROLIDINE is a synthetic organic compound that features a combination of aromatic and heterocyclic structures The compound is characterized by the presence of an ethoxyphenyl group, a methylsulfonyl group, and a pyrrolidine ring
Preparation Methods
The synthesis of 1-(4-ETHOXYBENZOYL)-3-METHANESULFONYLPYRROLIDINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through electrophilic aromatic substitution reactions.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be added using sulfonylation reactions with reagents such as methylsulfonyl chloride.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
1-(4-ETHOXYBENZOYL)-3-METHANESULFONYLPYRROLIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be replaced by nucleophiles like halides or amines.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-ETHOXYBENZOYL)-3-METHANESULFONYLPYRROLIDINE has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-ETHOXYBENZOYL)-3-METHANESULFONYLPYRROLIDINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-ETHOXYBENZOYL)-3-METHANESULFONYLPYRROLIDINE can be compared with similar compounds, such as:
(4-Fluoro-3-methoxyphenyl)(pyrrolidin-1-yl)methanone: This compound has a similar structure but with different substituents, leading to variations in chemical properties and biological activities.
(3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(4-ethoxyphenyl)-(3-methylsulfonylpyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-3-19-12-6-4-11(5-7-12)14(16)15-9-8-13(10-15)20(2,17)18/h4-7,13H,3,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMLJHMMZRRLET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCC(C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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